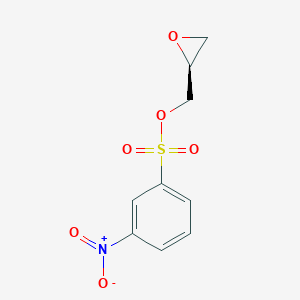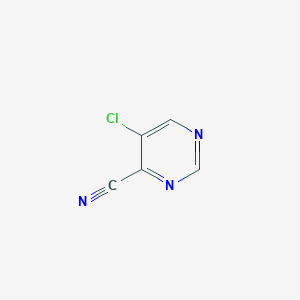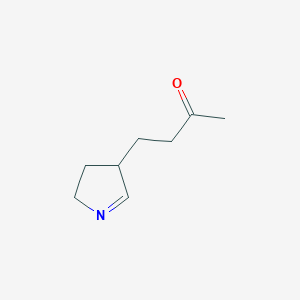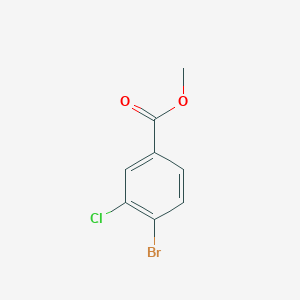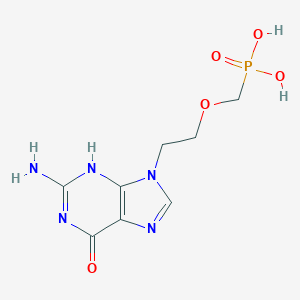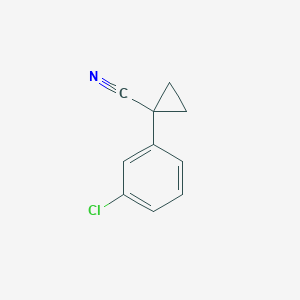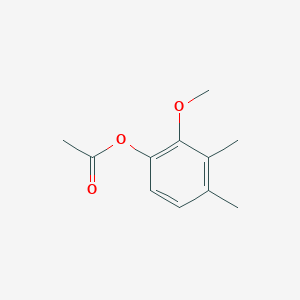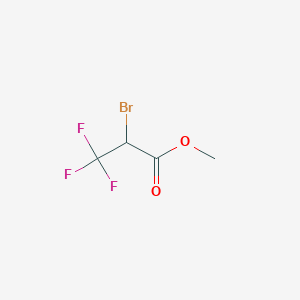
2-bromo-3,3,3-trifluoropropanoate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 2-bromo-3,3,3-trifluoropropanoate involves several chemical reactions that allow for the introduction of the trifluoromethyl group. A common method involves the reaction of 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid, showcasing high stereoselectivity in the process (Jiang, Zhang, & Xiong, 2003). Another synthesis approach described uses commercially available 2-bromo-3,3,3-trifluoropropene as a starting material, leading to the compound through a two-step process with 60% overall yield, highlighting the synthetic efficiency of this method (Inoue, Shiosaki, & Muramaru, 2014).
Molecular Structure Analysis
Methyl 2-bromo-3,3,3-trifluoropropanoate's molecular structure is characterized by the presence of a trifluoromethyl group attached to a brominated propane skeleton. This configuration imparts unique electronic and steric properties to the molecule, affecting its reactivity and interaction with other chemical species. Detailed experimental and theoretical studies on substituted trifluoromethylchromones, although not directly related to methyl 2-bromo-3,3,3-trifluoropropanoate, provide insights into the influence of bulky groups like bromine on crystal packing, which can be relevant for understanding the structural aspects of similar compounds (León et al., 2015).
Chemical Reactions and Properties
Methyl 2-bromo-3,3,3-trifluoropropanoate participates in various chemical reactions, such as zinc-mediated coupling reactions with chiral imines, leading to the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters. These reactions demonstrate the compound's utility in synthesizing optically active esters with high diastereomeric excesses (Sekiguchi et al., 2004). Additionally, the compound has been employed in photocatalytic reactions with N-aryl amino acids, showcasing its potential in constructing complex molecules like 4-(difluoromethylidene)-tetrahydroquinolines via photoredox cycles (Zeng, Li, Chen, & Zhou, 2022).
Applications De Recherche Scientifique
Synthèse de composés trifluorométhylés
2-bromo-3,3,3-trifluoropropanoate de méthyle : est un bloc de construction synthétique précieux pour introduire le groupe trifluorométhyle dans les molécules organiques . Cette fonctionnalité est importante en chimie médicinale en raison des propriétés uniques conférées par le groupe trifluorométhyle, telles qu'une lipophilie accrue et une stabilité métabolique.
Synthèse peptidique
Ce composé sert d'intermédiaire dans la synthèse peptidique . Sa réactivité avec divers groupes aminés permet la construction de chaînes peptidiques complexes, qui sont essentielles dans le développement de nouveaux produits pharmaceutiques et l'étude des fonctions protéiques.
Synthèse asymétrique
Le composé trouve une application dans la synthèse asymétrique, où il est utilisé pour créer des molécules chirales avec un excès énantiomérique élevé . Ces molécules chirales sont cruciales pour la production de certains produits pharmaceutiques qui nécessitent une stéréochimie spécifique pour leur activité biologique.
Recherche en science des matériaux
En science des matériaux, This compound est utilisé pour modifier les propriétés des polymères et d'autres matériaux . L'introduction de groupes fluorés peut conduire à des matériaux ayant des caractéristiques uniques telles qu'une résistance aux solvants et une stabilité thermique.
Développement d'agents extincteurs
Il est également utilisé dans le développement d'agents extincteurs en remplacement des composés halon . Sa dégradation et sa cinétique sont étudiées pour évaluer son impact environnemental et son efficacité dans la suppression des incendies dans des espaces confinés.
Études d'impact environnemental
La dégradation atmosphérique du composé est étudiée pour comprendre son impact environnemental, en particulier son potentiel à contribuer au réchauffement climatique ou à l'appauvrissement de la couche d'ozone . Ces études sont cruciales pour garantir que les nouveaux produits chimiques introduits sur le marché sont sûrs pour l'environnement.
Safety and Hazards
“Methyl 2-bromo-3,3,3-trifluoropropanoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure .
Mécanisme D'action
Mode of Action
It’s primarily used as a reagent in synthetic chemistry .
Biochemical Pathways
The specific biochemical pathways influenced by Methyl 2-bromo-3,3,3-trifluoropropanoate are currently unknown. More research is needed to elucidate its role in biochemical processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2-bromo-3,3,3-trifluoropropanoate, it’s recommended to handle it in a well-ventilated area, avoid contact with skin and eyes, and prevent formation of dust and aerosols .
Propriétés
IUPAC Name |
methyl 2-bromo-3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNLYVZMYOKODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382057 | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113816-36-7 | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Methyl 2-bromo-3,3,3-trifluoropropanoate particularly useful in organic synthesis?
A1: Methyl 2-bromo-3,3,3-trifluoropropanoate demonstrates unique reactivity when transformed into its corresponding Reformatsky reagent. [, ] This reagent, prepared by reacting Methyl 2-bromo-3,3,3-trifluoropropanoate with zinc powder in dioxane, exhibits remarkable thermal stability. [] This stability allows it to effectively react with aldehydes, leading to the formation of α-trifluoromethyl-β-hydroxy esters in high yields. [] This reaction provides a valuable synthetic route to access these specific compounds, which are important building blocks in various chemical syntheses.
Q2: What is the significance of the α-trifluoromethyl-β-hydroxy esters produced using Methyl 2-bromo-3,3,3-trifluoropropanoate?
A2: α-trifluoromethyl-β-hydroxy esters are valuable intermediates in organic synthesis. The incorporation of fluorine into organic molecules often significantly alters their chemical and physical properties, including their metabolic stability and lipophilicity. [] Therefore, having access to a reliable synthetic route, like the one enabled by Methyl 2-bromo-3,3,3-trifluoropropanoate, for these compounds is crucial for developing new pharmaceuticals and agrochemicals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





